molecular formula C24H33NO3 B11086872 1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol

1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol

Cat. No.: B11086872
M. Wt: 383.5 g/mol
InChI Key: MBJSJKWIMYOHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, a phenyl group, and a propoxyphenyl group attached to a pentanol backbone

Preparation Methods

The synthesis of 1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol typically involves multiple steps, including aminomethylation, reduction, and Grignard reactions. The process begins with the aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones, followed by reduction using lithium aluminum hydride to produce the corresponding propan-1-ols. The final step involves the reaction with Grignard reagents to yield the desired compound .

Chemical Reactions Analysis

1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The morpholine ring and phenyl groups may play a role in binding to receptors or enzymes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(Morpholin-4-yl)-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol include other morpholine derivatives and phenyl-substituted compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols exhibit anticonvulsive activities but lack antibacterial properties .

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

1-morpholin-4-yl-2-phenyl-3-(4-propoxyphenyl)pentan-3-ol

InChI

InChI=1S/C24H33NO3/c1-3-16-28-22-12-10-21(11-13-22)24(26,4-2)23(20-8-6-5-7-9-20)19-25-14-17-27-18-15-25/h5-13,23,26H,3-4,14-19H2,1-2H3

InChI Key

MBJSJKWIMYOHPL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC)(C(CN2CCOCC2)C3=CC=CC=C3)O

Origin of Product

United States

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